molecular formula C46H78N4O24S B145185 Nodrm-1 CAS No. 128269-59-0

Nodrm-1

Número de catálogo B145185
Número CAS: 128269-59-0
Peso molecular: 1103.2 g/mol
Clave InChI: WNHQHAHAQJGIHG-RVAZZQNRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nodrm-1 is a sulphated lipo-oligosaccharide signal of Rhizobium Meliloti . It plays a crucial role in eliciting hair deformation, cortical cell division, and nodule organogenesis on alfalfa roots . The nod genes of Rhizobium Meliloti determine host specificity, root hair curling, and nodule formation via the production of Nodrm-1 .


Synthesis Analysis

The synthesis of Nodrm-1 involves a series of well-established reactions . The process begins with the disaccharide glycosyl donor and the disaccharide glycosyl acceptor, which have been synthesized from monosaccharide moieties . The crucial coupling between these compounds gives the corresponding β-linked tetrasaccharide . Transformation of the protecting group and subsequent 6-O-sulfation converts the tetrasaccharide into the sulfated, N-acetylated compound . Finally, hydrogenolysis of this compound, followed by selective N-acylation, affords Nodrm-1 as its sodium salt .


Molecular Structure Analysis

The structure of Nodrm-1 has been determined by mass spectrometry, NMR spectroscopy, radioactive labelling, and chemical modifications . It is a sulphated and acylated glucosamine tetrasaccharide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nodrm-1 include coupling reactions, transformation of the protecting group, 6-O-sulfation, hydrogenolysis, and selective N-acylation .


Physical And Chemical Properties Analysis

Nodrm-1 is a sulphated and acylated glucosamine tetrasaccharide . It is a major alfalfa-specific signal produced by Rhizobium Meliloti . More detailed physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Structural Determination in Bacterial Symbiosis

Nodrm-1 plays a crucial role in the symbiosis between Rhizobium meliloti and alfalfa. It is a sulfated and acylated tetramer of glucosamine, crucial for inducing root hair deformations and nodule organogenesis on alfalfa. This structure was determined through various sophisticated techniques like mass spectrometry and nuclear magnetic resonance, highlighting its specificity in eliciting responses in alfalfa at very low concentrations (Roche et al., 1991).

Host-Specificity in Symbiotic Bacteria

Research indicates that Nodrm-1's structure, a sulphated β-1,4-tetrasaccharide of D-glucosamine, is pivotal for its host-specificity. This structure enables the bacterial nod genes to produce extracellular Nod signals, influencing the symbiosis with specific host plants like alfalfa (Lerouge et al., 1990).

Elicitation of Plant Responses

Nodrm-1, as a sulfated lipo-oligosaccharide signal, has the capacity to elicit specific organogenesis in higher plants. Its structure and modifications, like the addition of a sulphate group, significantly influence its morphogenic activity, indicating a precise chemical language between symbiotic bacteria and host plants (Truchet et al., 1991).

Role in Nitrogen-Fixing Nodule Formation

The role of Nodrm-1 extends to the formation of nitrogen-fixing nodules on alfalfa roots. This process involves a complex interaction between the bacterial nod genes and the host plant, where Nodrm-1's structure directly influences the specificity and efficiency of nodule formation (Roche et al., 1991).

Impact on Plant Cell Responses

The ability of Nodrm-1 to induce membrane potential depolarization in plant cells demonstrates its impact on the cellular level. This reaction in root hair cells of alfalfa is a critical step in the early stages of nodulation, indicating a direct influence of Nodrm-1 on plant cell signaling pathways (Ehrhardt et al., 1992).

ATP Sulphurylase Activity in Nodulation

The ATP sulphurylase activity of Nodrm-1, particularly involving the nodP and nodQ gene products of R. meliloti, is vital in the formation of the alfalfa-specific sulphated Nodrm-1 factor. This biochemical process underscores the intricate molecular mechanisms governing host-specific plant responses and nodulation (Schwedock & Long, 1990).

Propiedades

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHQHAHAQJGIHG-RVAZZQNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N4O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nodrm-1

CAS RN

128269-59-0
Record name Nodrm-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
G Truchet, P Roche, P Lerouge, J Vasse, S Camut… - Nature, 1991 - nature.com
… entire roots of 4-week-old plants grown in the presence of 10-7 M NodRm-1 and NodRm-1/Ac-NodRm-1 were cleared. stained and examined by light microscopy as described in the …
Number of citations: 625 www.nature.com
LX Wang, C Li, QW Wang, YZ Hui - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… identified the nodulation factor (called NodRm- 1 ) involved in R. … Purified NodRm- 1 can elicit root-hair deformation specifically … structure of NodRm-1, have aroused great interest in its …
Number of citations: 31 pubs.rsc.org
P Roche, P Lerouge, JC Prome, C Faucher… - Advances in Molecular …, 1991 - Springer
… No NodRm-1 peaks could be detected in the butanol extract … from NodRm-1 only by the absence of the sulphate group. … clusters of peaks corresponding to the NodRm-1 and NodRm-2 …
Number of citations: 17 link.springer.com
P Lerouge, P Roche, C Faucher, F Maillet, G Truchet… - Nature, 1990 - nature.com
… biosynthetic pathway of the NodRm-1 symbiotic signal. NodRm-1 was also clearly the major … equivalent to 10“-10 " M NodRm-1. The following evidence shows that the Nod Rm factor …
Number of citations: 423 www.nature.com
M Schultze, B Quiclet-Sire… - Proceedings of the …, 1992 - National Acad Sciences
… previously described NodRm-1 factor. The two pentasaccharides as well as NodRm-1 were … to 0.01-0.001 ,uM, in contrast to NodRm-1, which displays a much higher specific activity for …
Number of citations: 311 www.pnas.org
P Roche, P Lerouge, C Ponthus, JC Promé - Journal of Biological …, 1991 - ASBMB
… Another Nod factor (called Ac-NodRm-1) was copurified and identified as NodRm-1 acetylated on the C-6 of the nonreducing end sugar. NodRm-1 elicits root hair deformation …
Number of citations: 193 www.jbc.org
J Schwedock, SR Long - Nature, 1990 - nature.com
… to a NodRm-1 precursor, possibly by NodH". As yet, we do not know whether APS or PAPS is the sulphate donor in NodRm-1 … nodulation genes involved in NodRm-1 factor production", …
Number of citations: 179 www.nature.com
F Martinez-Abarca, JA Herrera-Cervera… - Molecular Plant …, 1998 - Am Phytopath Society
… The nutrient solution of 5-day-old plants was supplemented with 10–7 M NodRm-1 (obtained according to Lerouge et al. 1990), alone or together with 25 µM SA. Eight days later, roots …
Number of citations: 204 apsjournals.apsnet.org
AC Ferguson-Smith, BM Cattanach, SC Barton… - Nature, 1991 - nature.com
… NodRm-1 … -NodRm-1, which is O-acetylated at carbon 6 of the terminal non-reducing sugar (Fig.2), is also found in amounts that vary with each culture". As Nod Rm-1 and Ac-NodRm-1 …
Number of citations: 386 www.nature.com
C FAUCHER, J VASSE, F MAILLET… - … Genetics of Plant …, 2013 - books.google.com
… : we propose to call this molecule NodRm-1. That NodRm-1 is indeed the plant specific … is supported by the following evidence:(i) NodRm-1 elicited root hair deformations on alfalfa, and …
Number of citations: 0 books.google.com

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